molecular formula C15H11Cl3N4S B12134632 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12134632
M. Wt: 385.7 g/mol
InChI Key: BRUZBLHVDMWGKX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,4-dichlorophenyl group at position 3 and a (2-chlorophenyl)methylthio moiety at position 4. Its structural framework is frequently explored in medicinal chemistry for antimicrobial, antifungal, and enzyme-inhibitory activities.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-10-5-6-11(13(18)7-10)14-20-21-15(22(14)19)23-8-9-3-1-2-4-12(9)17/h1-7H,8,19H2

InChI Key

BRUZBLHVDMWGKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of Dichlorophenyl and Chlorophenyl Groups: The dichlorophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Benzylthio Group

Key Analogs :

  • Fluorine’s small size and high electronegativity may enhance target selectivity compared to bulkier chloro substituents. Activity: Not explicitly stated, but fluorinated analogs often exhibit improved pharmacokinetic profiles.
  • 3-(2,4-Dichlorophenyl)-5-[(4-Fluorobenzyl)thio]-1,2,4-Triazole-4-ylamine (): The 4-fluorobenzylthio substituent may stabilize aromatic stacking interactions in enzyme active sites.
  • 3-(2,4-Dichlorophenyl)-5-[(4-Methoxyphenyl)methylthio]-1,2,4-Triazole-4-ylamine ():

    • Methoxy groups act as hydrogen bond acceptors, enhancing interactions with polar residues in targets like EGFR.
    • Activity : Demonstrated superior EGFR inhibition (IC₅₀ = 114.2–145.1 nM) compared to dichloro analogs, attributed to methoxy’s electronic effects .

Variations in the Triazole Core and Auxiliary Groups

Key Analogs :

  • Activity: Not explicitly reported, but thiol-containing triazoles are known for antioxidant and antimicrobial properties .
  • 4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-1,2,4-Triazole-3(4H)-thione ():
    • Sulfonyl groups increase acidity and solubility, while difluorophenyl substituents reduce steric hindrance.
    • Activity : Antifungal and antibacterial, with sulfonyl groups enhancing target affinity .

Physicochemical and Electronic Properties

  • Fluorine and methoxy groups lower LogP (~3.5–3.8), balancing permeability and solubility .
  • Electronic Effects : Thioether linkages (-S-) in the target compound provide moderate electron-withdrawing effects, stabilizing the triazole core. Methoxy groups (-OCH₃) donate electrons, enhancing resonance stabilization in enzyme-binding interactions .

Biological Activity

3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound belonging to the triazole class, which has garnered attention for its biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, including antimicrobial properties, antifungal efficacy, and potential applications in treating viral infections.

Chemical Structure and Properties

The compound's structure features a triazole ring substituted with dichlorophenyl and chlorophenyl groups, which are critical for its biological activity. The presence of these halogenated phenyl groups enhances lipophilicity and potentially increases the compound's interaction with biological targets.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies indicate that 3-(2,4-dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine exhibits significant antifungal activity against various fungi:

  • Mechanism of Action : The compound inhibits the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungal cell membranes.
  • Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of common fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1.0 µg/mL

Antimicrobial Activity

In addition to antifungal properties, this triazole derivative has demonstrated broad-spectrum antimicrobial activity:

  • Bacterial Strains Tested : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Similar to its antifungal action, it disrupts bacterial cell wall synthesis.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.0
Escherichia coli4.0

Antiviral Activity

Recent studies have explored the potential antiviral properties of triazole derivatives against HIV:

  • Research Findings : Compounds similar to 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine have been tested for their ability to inhibit HIV replication.
  • Potency : Some analogs have shown promising results with EC50 values in the low nanomolar range against wild-type HIV strains.

Case Studies

  • Antifungal Efficacy Against Candida spp.
    • A study conducted by researchers evaluated various triazole compounds against clinical isolates of Candida. The tested compound exhibited a significant reduction in fungal load in vitro compared to standard antifungal agents.
  • Antiviral Screening Against HIV
    • A series of derivatives based on the triazole scaffold were screened for their ability to inhibit HIV reverse transcriptase. Selected compounds showed considerable potency with minimal cytotoxicity.

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